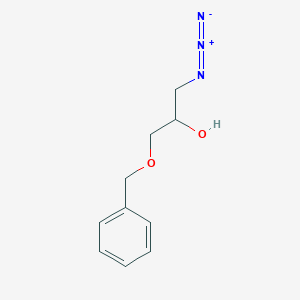

1-Azido-3-(benzyloxy)propan-2-OL

Description

1-Azido-3-(benzyloxy)propan-2-ol is a bifunctional organic compound featuring an azide (-N₃) group and a benzyloxy (-OCH₂C₆H₅) substituent on a propan-2-ol backbone. This compound is synthesized via epoxide ring-opening reactions, where epichlorohydrin derivatives react with sodium azide (NaN₃) under controlled conditions. For example, 1-azido-3-(2-chloro-benzyloxy)-propan-2-ol (a structural analog) was prepared by reacting 2-chlorobenzyl alcohol-derived epoxide with NaN₃, yielding 62% overall from 4-chlorobenzaldehyde . The benzyloxy group enhances solubility in organic solvents, while the azide enables participation in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives .

Properties

CAS No. |

99805-19-3 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-azido-3-phenylmethoxypropan-2-ol |

InChI |

InChI=1S/C10H13N3O2/c11-13-12-6-10(14)8-15-7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |

InChI Key |

DCEXITZYUREGQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CN=[N+]=[N-])O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1-Azido-3-(benzyloxy)propan-2-ol serves as an important intermediate in organic synthesis. Its azido group allows for various transformations, making it a versatile building block in the preparation of more complex structures. The following table summarizes key synthetic applications:

The biological potential of this compound has been investigated, particularly its antiviral properties. Studies have shown that derivatives of this compound exhibit significant activity against various viruses. Key findings are summarized in the following table:

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in synthetic and medicinal chemistry.

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the use of this compound in synthesizing a series of triazole derivatives through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting compounds exhibited promising antiviral activity against HIV and other viruses, showcasing the potential for developing new antiviral agents.

Case Study 2: Anticancer Properties

Research focused on modifying the compound to enhance its cytotoxic effects against specific cancer cell lines. The derivatives were tested for their ability to induce cell death through apoptosis. Results indicated that modifications to the azido group could significantly increase potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity in Click Chemistry: The benzyloxy-substituted azido alcohol (target compound) and its 2-chloro analog (C₁₀H₁₂ClN₃O₂) are both used in CuAAC reactions. In contrast, (S)-1-azido-3-(prop-2-yn-1-yloxy)propan-2-ol contains both azide and alkyne groups, enabling dual reactivity in step-growth polymerizations without external catalysts .

Synthetic Efficiency: The 2-chloro analog achieves a 62% yield via epoxide ring-opening, whereas YOK-1204, a phenethoxy- and isopropylamino-substituted derivative, shows lower yields (24%) due to multi-step purification .

Biological Relevance :

- Benzimidazole derivatives (e.g., compound 5 in ) exhibit high purity (>98%) and bioactivity in drug discovery, contrasting with the azido-benzyloxy analogs, which are primarily intermediates for materials science .

Stereochemical Considerations :

- Enantiopure analogs like (S)- and (R)-1-azido-3-(prop-2-yn-1-yloxy)propan-2-ol are critical for synthesizing stereoregular glycopolymers, highlighting the importance of chirality in applications like targeted drug delivery .

Preparation Methods

Reaction Mechanism and General Procedure

The iodine-mediated azidohydroxylation of alkenes represents a one-step, room-temperature approach to vicinal azido alcohols. This method leverages iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to facilitate the simultaneous addition of hydroxyl and azide groups across a double bond.

For 1-azido-3-(benzyloxy)propan-2-ol, the starting material is typically allyl benzyl ether. The reaction proceeds via the following steps:

-

Iodine Activation : I₂ reacts with TBHP to generate hypoiodous acid (HOI), which iodinates the alkene to form an iodonium ion intermediate.

-

Nucleophilic Attack : Sodium azide (NaN₃) attacks the iodonium ion, followed by water-mediated hydroxylation, yielding the azido alcohol.

-

Workup : The crude product is purified via column chromatography using petroleum ether/ethyl acetate (8:2).

-

Reagents : Allyl benzyl ether (1 mmol), I₂ (10 mol%), TBHP (2 mmol), Et₃N (1 mmol), NaN₃ (2 mmol).

-

Solvent : DMSO/DMF (1:1, 8 mL).

-

Conditions : 0°C initial cooling, then 25°C for 8 hours.

-

Yield : 74–90% after purification.

Advantages and Limitations

-

Advantages : High regioselectivity, room-temperature conditions, and compatibility with diverse alkenes.

-

Limitations : Requires stoichiometric NaN₃ and generates iodine-containing waste.

Epoxide Ring-Opening with Sodium Azide

Synthesis via Epoxide Intermediates

This two-step method involves:

-

Epoxidation : Allyl benzyl ether is converted to the corresponding epoxide (e.g., using m-CPBA or VO(acac)₂/TBHP).

-

Azide Opening : The epoxide undergoes nucleophilic attack by NaN₃ in aqueous or polar aprotic solvents.

-

Epoxidation : Allyl benzyl ether (10 mmol) reacts with VO(acac)₂ (5 mol%) and TBHP (2.5 equiv) in CH₂Cl₂ at 0°C → 25°C for 12 hours.

-

Azidation : Epoxide (1 mmol), NaN₃ (2 mmol), NH₄Cl (1 mmol) in DMF/H₂O (3:1) at 80°C for 6 hours.

-

Yield : 62–78% (global from allyl benzyl ether).

Stereochemical Considerations

The ring-opening of epoxides proceeds with anti stereochemistry, yielding trans-configured azido alcohols. For enantiomerically pure products, chiral epoxides (e.g., Sharpless epoxidation) may be employed.

Mitsunobu Reaction-Based Approaches

Retrosynthetic Strategy

A less common route involves the Mitsunobu reaction to install the benzyloxy group. For example:

-

Mitsunobu Coupling : 1-Azido-3-hydroxypropan-2-ol reacts with benzyl alcohol using DIAD and PPh₃.

Yield : ~65% (based on analogous syntheses).

Comparative Analysis of Methods

| Parameter | Iodine Catalysis | Epoxide Opening | Mitsunobu |

|---|---|---|---|

| Steps | 1 | 2 | 2 |

| Yield (%) | 74–90 | 62–78 | ~65 |

| Temperature (°C) | 25 | 80 | 25 |

| Stereocontrol | Moderate | High | Low |

| Scalability | Excellent | Good | Moderate |

Applications and Derivative Synthesis

This compound serves as a precursor for:

-

Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles.

-

Amino Alcohols : Hydrogenolysis (H₂/Pd-C) reduces the azide to an amine, enabling peptide coupling or carbamate formation.

-

Reduction : this compound → 1-Amino-3-(benzyloxy)propan-2-ol (87% yield, Pd(OH)₂/C, H₂).

-

Boc Protection : React with (Boc)₂O/Et₃N to afford tert-butyl carbamate (76% yield).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Azido-3-(benzyloxy)propan-2-OL, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or azide transfer reactions. For example, and describe the preparation of structurally similar azido-ketones (e.g., 1-Azido-3-(benzyloxy)propan-2-one) using organocatalytic [3+3] cycloaddition sequences. Key steps include:

- Protecting hydroxyl groups with benzyl ethers to prevent side reactions.

- Introducing the azide group via NaN₃ substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

- Optimizing stoichiometry (e.g., 1.2 equivalents of NaN₃) to minimize unreacted intermediates.

- Yield Considerations : Excess NaN₃ or prolonged reaction times may lead to decomposition due to the thermal instability of azides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical Techniques :

- Differential Scanning Calorimetry (DSC) : Detects thermal stability and decomposition thresholds (e.g., exothermic peaks near 120–150°C for azides) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. highlights its use for analogous compounds at the McMaster Analytical X-Ray Facility .

- NMR Spectroscopy : Key signals include the benzyloxy proton (δ 4.5–5.0 ppm, singlet) and azide proton (δ 3.5–4.0 ppm, multiplet). Compare with reference data from for related phenoxypropanols .

Advanced Research Questions

Q. What strategies mitigate the inherent instability of the azide group during multi-step syntheses involving this compound?

- Methodology :

- Low-Temperature Handling : Conduct reactions below 0°C to reduce azide decomposition risks.

- Inert Atmosphere : Use N₂ or Ar to prevent moisture-induced side reactions.

- Alternative Protecting Groups : Replace benzyloxy with more stable groups (e.g., TBS ethers) if downstream steps require harsh conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Data Triangulation Approach :

Reproducibility Checks : Repeat experiments under identical conditions to rule out procedural errors.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Cross-Technique Correlation : Overlay DSC data with TGA (thermogravimetric analysis) to confirm decomposition pathways .

- Example : Conflicting melting points may arise from polymorphism; X-ray crystallography can identify crystalline forms .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- Case Study : The compound serves as a precursor for aminocyclitols () and anticancer alkaloids. Key transformations include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked glycoconjugates.

- Reductive Amination : Conversion of the azide to an amine for further functionalization (e.g., using Pd/C and H₂) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.